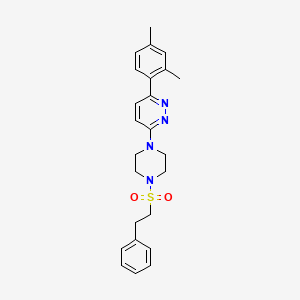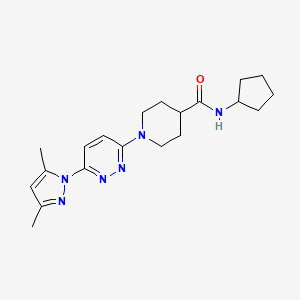
3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine, also known as DSP-1181, is a novel drug compound that has been developed by scientists at Sumitomo Dainippon Pharma in Japan. This compound has shown promising results in preclinical studies and is being investigated for its potential use in treating various neurological disorders.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(2,4-dimethylphenyl)-5-ethyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester. This intermediate is then reacted with 4-(phenethylsulfonyl)piperazine to form the final product.
Starting Materials
2,4-dimethylphenylhydrazine, ethyl acetoacetate, 4-(phenethylsulfonyl)piperazine
Reaction
Step 1: Reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2,4-dimethylphenyl)-5-ethyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester., Step 2: Reaction of 3-(2,4-dimethylphenyl)-5-ethyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester with 4-(phenethylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine.
作用機序
The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling and protein folding. 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine binds to this receptor and activates it, leading to the modulation of various cellular processes. This activation has been shown to have neuroprotective effects and to enhance neuroplasticity.
生化学的および生理学的効果
3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in various cognitive processes. It has also been found to have anti-inflammatory effects and to reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the advantages of 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine is its high selectivity for the sigma-1 receptor, which reduces the risk of off-target effects. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research on 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine. One area of interest is its potential use in the treatment of depression, as it has been found to have antidepressant effects in preclinical studies. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
科学的研究の応用
3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine has been found to be a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, neuroplasticity, and neurotransmitter release. This receptor has been implicated in the pathophysiology of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine has the potential to be used for the treatment of these disorders.
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-19-8-9-22(20(2)18-19)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSEWPWXSDMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B2905496.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)






![N-[5-Cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2905510.png)
![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2905518.png)
![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)